2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-21-12-9-20-19(21)25-14-17-7-10-22(11-8-17)18(23)15-24-13-16-5-3-2-4-6-16/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPBKYSSAKFSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioether Formation: : The synthesis begins with the reaction between benzyl chloride and thiourea under basic conditions to form benzylthiourea.
Imidazole Introduction: : The compound is then reacted with 1-methyl-1H-imidazole-2-thiol to introduce the imidazole moiety.
Piperidine Derivative: : Subsequently, the benzylthiourea derivative is treated with a piperidine-based compound to produce the final product. Typical reaction conditions include heating to moderate temperatures and using solvents like methanol or dichloromethane.
Industrial Production Methods
For large-scale production, continuous flow reactors are often employed to maintain stringent control over reaction conditions, ensuring high yield and purity. Catalysts such as palladium or platinum on carbon may be utilized to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive conditions can transform the ketone group to an alcohol.
Substitution: : The benzyl group can undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, MCPBA.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Various alkylating agents under basic or acidic conditions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Modified benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent due to its structural similarity to known pharmacophores. The presence of the imidazole ring may enhance its biological activity, particularly in targeting specific receptors or enzymes.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. The thioether group in 2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone could contribute to this activity by interacting with microbial cell membranes or essential enzymes. A study highlighted the effectiveness of thioether-containing compounds against various bacterial strains, suggesting that further exploration of this compound could yield significant results in antibiotic development .
Neuropharmacological Applications
The piperidine component is known for its role in neuropharmacology, particularly in the modulation of neurotransmitter systems. Compounds featuring piperidine rings have been studied for their effects on dopamine and serotonin receptors. Preliminary data indicate that this compound may possess similar properties, making it a candidate for further investigation in the treatment of neurological disorders such as depression and anxiety .
Synthesis and Derivatives
The synthesis of this compound) can be achieved through various synthetic routes, often involving the reaction of benzylthiol with appropriate piperidine derivatives. The versatility of this synthesis allows for the creation of numerous derivatives that could enhance its pharmacological profile.
Structure Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in the substituents on the piperidine or imidazole rings can significantly influence biological activity. Case studies have shown that minor modifications can lead to substantial changes in receptor affinity and selectivity .
Case Studies
Several case studies have documented the applications and effectiveness of related compounds:
Mechanism of Action
2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects primarily through its ability to interact with biological targets such as enzymes and receptors. The thioether group can form strong interactions with sulfur-containing amino acids, while the imidazole ring can coordinate with metal ions in enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1-(4-(methylthio)piperidin-1-yl)ethanone
2-(benzylthio)-1-(4-((1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
2-(benzylthio)-1-(4-(((1-ethyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
Uniqueness
Compared to its analogs, 2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its specific substitution pattern, which provides unique steric and electronic properties. This unique structure may result in distinctive biological activities and chemical reactivity, making it a compound of interest for various applications.
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Biological Activity
2-(Benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzylthio group, an imidazole ring, and a piperidine ring, which contribute to its unique properties and possible applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3OS, with a molecular weight of approximately 329.45 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing imidazole and piperidine moieties often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound) may possess similar properties.
Anticancer Activity
The anticancer potential of this compound has also been explored. A study highlighted the effectiveness of imidazole-containing derivatives against cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest. The presence of the piperidine ring may enhance these effects through specific interactions with cellular targets.
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. This interaction may modulate various signaling pathways, leading to the observed biological effects.
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial activity of several benzylthio derivatives, including this compound). The results indicated:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Test Compound | S. typhimurium | 18 |
This table showcases the comparative efficacy of the test compound against various bacterial strains, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, the compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 5.4 | Apoptosis induction |
| HeLa (cervical cancer) | 3.8 | Cell cycle arrest |
These findings suggest that the compound effectively inhibits cancer cell proliferation through specific cellular mechanisms.
Q & A
Q. What are the common synthetic routes for preparing 2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazole Ring Formation : Cyclization of nitriles or thiourea derivatives under nickel catalysis to form the 1-methyl-1H-imidazole moiety .
Piperidine Functionalization : Introduction of the thioether group via nucleophilic substitution (e.g., using bromomethyl intermediates) .
Ethanone Core Assembly : Coupling the benzylthio group to the piperidine-ethanone backbone via thiol-alkylation or Mitsunobu reactions .
Q. Critical Parameters :
- Catalysts : Nickel-based catalysts improve imidazole cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature : Higher temperatures (80–100°C) favor thioether bond formation but may degrade sensitive groups .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- 1H/13C NMR : Essential for confirming piperidine/imdazole connectivity. For example, imidazole protons appear as singlets at δ 7.2–7.5 ppm, while piperidine methylene groups resonate at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ at m/z 415.12) .
- IR Spectroscopy : Confirms thioether (C–S stretch at ~650 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
Q. Data Contradiction Resolution :
- If NMR signals overlap, use 2D techniques (COSY, HSQC) to resolve ambiguities .
- Cross-validate MS with isotopic pattern analysis to rule out impurities .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of in silico approaches?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., histamine receptors). The imidazole and piperidine moieties often bind to conserved residues in active sites .
- QSAR Modeling : Correlate substituent effects (e.g., benzylthio vs. phenylthio) with activity using descriptors like logP and polar surface area .
Q. Limitations :
Q. How can contradictory results in biological assays (e.g., antimicrobial vs. anti-inflammatory activity) be systematically analyzed?
Methodological Answer:
- Dose-Response Curves : Compare IC50 values across assays. For example, low antimicrobial activity (IC50 >100 μM) but potent anti-inflammatory effects (IC50 <10 μM) suggest target selectivity .
- Mechanistic Studies : Use gene knockout models or enzyme inhibition assays to identify primary targets (e.g., COX-2 vs. bacterial topoisomerases) .
- Structural Analogues : Test derivatives lacking the benzylthio group to isolate pharmacophore contributions .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–9). The thioether bond is prone to oxidation at pH >7; consider prodrug strategies (e.g., disulfide prodrugs) .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-demethylation). Introduce fluorine or methyl groups to block metabolism .
- Crystallography : Co-crystallize with serum albumin to assess plasma protein binding, which impacts bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
